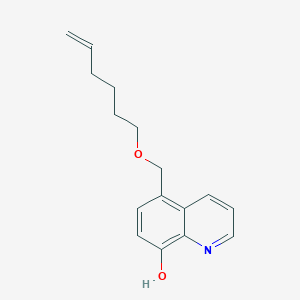

5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol

Description

Structure

3D Structure

Properties

CAS No. |

870134-56-8 |

|---|---|

Molecular Formula |

C16H19NO2 |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

5-(hex-5-enoxymethyl)quinolin-8-ol |

InChI |

InChI=1S/C16H19NO2/c1-2-3-4-5-11-19-12-13-8-9-15(18)16-14(13)7-6-10-17-16/h2,6-10,18H,1,3-5,11-12H2 |

InChI Key |

MXNWSOGYLJTBSK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCOCC1=C2C=CC=NC2=C(C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hex 5 En 1 Yloxy Methyl Quinolin 8 Ol and Advanced Analogues

Established Synthetic Routes for 8-Hydroxyquinoline (B1678124) Core and its Functionalization

The 8-hydroxyquinoline (8-HQ) core is a versatile platform in medicinal chemistry and materials science. scispace.comnih.gov Its synthesis and functionalization are well-documented, providing a foundation for creating a diverse array of derivatives. scispace.comnih.gov

Skraup and Friedländer Syntheses and their Derivatives

Two of the most fundamental and widely employed methods for constructing the quinoline (B57606) ring system are the Skraup and Friedländer syntheses. scispace.comrroij.com

The Skraup synthesis involves the reaction of an aromatic amine, such as o-aminophenol, with glycerol (B35011), sulfuric acid, and an oxidizing agent like o-nitrophenol. researchgate.netgoogle.com The glycerol dehydrates in the presence of sulfuric acid to form acrolein, which then undergoes a Michael addition with the aromatic amine. Subsequent cyclization and oxidation yield the quinoline ring. google.com This method is a one-pot reaction that can be optimized by adjusting the molar ratios of the reactants and the reaction temperature. researchgate.net For instance, an optimal yield of 8-hydroxyquinoline was achieved with a molar ratio of o-aminophenol: o-nitrophenol: acrolein: acetic acid of 1.0:0.5:1.8:2.0 at a reaction temperature of 90-100 °C for 5 hours. researchgate.net

The Friedländer synthesis , on the other hand, involves the condensation of an o-aminobenzaldehyde or an o-aminoketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. scispace.comrroij.com This base- or acid-catalyzed reaction provides a more convergent approach to substituted quinolines.

Both the Skraup and Friedländer methods can be adapted to produce a variety of 8-hydroxyquinoline derivatives by using appropriately substituted starting materials. For example, the Skraup synthesis using m-amino-beta-hydroxytoluene and m-nitro-beta-hydroxytoluene can yield 5-methyl-8-hydroxyquinoline. google.com

Diazotization and Alkali Fusion Approaches for 8-Hydroxyquinoline

Alternative methods for synthesizing the 8-hydroxyquinoline core include diazotization of 8-aminoquinoline (B160924) and alkali fusion of quinoline-8-sulfonic acid. scispace.comresearchgate.net

In the diazotization method, 8-aminoquinoline is treated with a nitrite (B80452) source in an acidic medium to form a diazonium salt. This intermediate is then hydrolyzed to yield 8-hydroxyquinoline. scispace.comresearchgate.net

The alkali fusion method involves heating quinoline-8-sulfonic acid with a strong base, such as sodium hydroxide (B78521). scispace.comprepchem.com This process displaces the sulfonic acid group with a hydroxyl group. For example, reacting sodium quinoline-8-sulfonate (B280653) with a 50% aqueous solution of sodium hydroxide at 260°C for 15 minutes can produce 8-hydroxyquinoline with a high yield. prepchem.com

These methods are particularly useful for introducing a hydroxyl group onto a pre-existing quinoline ring.

C-8 Functionalization Strategies for Quinoline and Derivatives

Direct functionalization of the C-8 position of the quinoline ring is a key strategy for creating advanced analogues. Modern synthetic methods, particularly those involving transition metal catalysis, have enabled the regioselective introduction of various functional groups at this position.

Rhodium-catalyzed C-H activation has emerged as a powerful tool for C-8 functionalization. acs.orgresearchgate.net For instance, Rh(III)-catalyzed C(8)–H activation of quinoline N-oxides allows for the introduction of alkyl or other functional groups. acs.org The N-oxide group acts as a traceless directing group, facilitating the reaction at the desired position. acs.orgresearchgate.net This approach has been used for the C-8 alkylation of quinoline N-oxides with maleimides and olefins. researchgate.netacs.org Metal-free C8–H functionalization of quinoline N-oxides has also been achieved using ynamides in the presence of a Brønsted acid. rsc.org

Furthermore, C-H iodination of quinoline N-oxides at the C-8 position can be accomplished using N-iodosuccinimide, providing a handle for further transformations. researchgate.net These advanced strategies offer a high degree of control and efficiency in the synthesis of complex quinoline derivatives.

Specific Synthetic Pathways for Introducing the 5-((Hex-5-en-1-yloxy)methyl) Moiety

The introduction of the 5-((hex-5-en-1-yloxy)methyl) group onto the 8-hydroxyquinoline core involves two key steps: the formation of a methylene (B1212753) linker at the C-5 position and a subsequent etherification reaction.

Formation of the Methylene Linker at C-5

A common method for introducing a methylene group at the C-5 position of 8-hydroxyquinoline is through chloromethylation. This reaction typically involves treating 8-hydroxyquinoline with formaldehyde (B43269) and hydrochloric acid. mdpi.com This electrophilic aromatic substitution reaction yields 5-chloromethyl-8-hydroxyquinoline hydrochloride. sphinxsai.com The reaction of 2-methyl-8-hydroxyquinoline with concentrated hydrochloric acid and formaldehyde, followed by treatment with hydrogen chloride gas at low temperatures, results in the formation of 2-methyl-5-chloromethyl-8-hydroxyquinoline. mdpi.com

The resulting 5-chloromethyl-8-hydroxyquinoline is a versatile intermediate for further functionalization. sphinxsai.com

Etherification Reactions for Incorporating the Hex-5-en-1-yl Chain

The final step in the synthesis of the target compound is the etherification of the hydroxyl group of the C-5 methylene linker with the hex-5-en-1-yl chain. This is typically achieved through a Williamson ether synthesis.

The 5-chloromethyl-8-hydroxyquinoline intermediate can be reacted with hex-5-en-1-ol in the presence of a base to form the desired ether linkage. The base deprotonates the hydroxyl group of hex-5-en-1-ol, creating an alkoxide that then acts as a nucleophile, displacing the chloride from the chloromethyl group.

Alternatively, the phenolic hydroxyl group at C-8 can be reacted with long-chain alkyl halides to form ether linkages. nih.gov However, for the specific synthesis of 5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol, the reaction is targeted at the C-5 methyl group.

A similar strategy involves the reaction of 5-(chloromethyl)quinolin-8-ol (B155281) with an amine, such as propargylamine, where the chloro group is substituted to form an aminomethyl linkage. This highlights the reactivity of the 5-chloromethyl group towards nucleophilic substitution.

Considerations for Stereoselective Synthesis of Chiral Analogues (if applicable to future research)

While the parent compound, this compound, is achiral, the development of chiral analogues presents a valuable avenue for future research. The introduction of stereocenters could significantly influence the biological activity and material properties of these derivatives. Stereoselective synthesis would be crucial to access enantiomerically pure compounds, enabling a clear understanding of structure-activity relationships.

Potential strategies for achieving stereoselectivity could involve two main approaches:

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials. For instance, the synthesis could start from a chiral version of the hex-5-en-1-ol side chain or a chiral building block used to construct the quinoline ring.

| Chiral Building Block Example | Potential Point of Introduction | Synthetic Strategy |

| (R)- or (S)-Hex-5-en-2-ol | Alcoholic side chain | Williamson ether synthesis with 5-(chloromethyl)quinolin-8-ol. |

| Chiral amino acids | Quinoline core | Skraup synthesis or related cyclization reactions using a chiral precursor. |

| Chiral epoxides | Side chain attachment | Ring-opening of a chiral epoxide with the hydroxyl group of 5-(hydroxymethyl)quinolin-8-ol. |

Asymmetric Catalysis: This advanced strategy involves using a chiral catalyst to induce stereoselectivity in a reaction that forms a new chiral center. For example, an asymmetric hydrogenation of the alkene in the side chain could produce a chiral saturated chain. Catalytic hydrogenation has been shown to occur preferentially from the endo-face in related indolizidinone systems, suggesting that substrate geometry can direct stereochemical outcomes. researchgate.net Similarly, asymmetric modifications to the quinoline core itself could be envisioned using modern catalytic methods.

Advanced Catalytic and Green Chemistry Approaches in 8-Hydroxyquinoline Functionalization

Modern synthetic chemistry emphasizes the use of catalytic methods and green chemistry principles to improve efficiency, reduce waste, and increase atom economy. The functionalization of the 8-hydroxyquinoline (8-HQ) scaffold has benefited significantly from these advancements. mdpi.comnih.gov

Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds like quinoline, avoiding the need for pre-functionalized substrates. mdpi.comnih.gov In the 8-hydroxyquinoline system, the resident hydroxyl and nitrogen atoms can act as directing groups, guiding transition metal catalysts to specific C-H bonds.

The nitrogen atom in the quinoline ring can form cyclometallated complexes with various transition metals, facilitating selective C-H functionalization. nih.gov For 8-HQ derivatives, the hydroxyl group plays a crucial role. For instance, electrophilic halogenation can be directed to the C5 and C7 positions. researchgate.net Transition metal-catalyzed reactions, often employing palladium, rhodium, or ruthenium, can then be used to introduce a wide array of functional groups. researchgate.net These reactions are advantageous due to their high atom economy and tolerance for various functional groups. mdpi.com

Table of C-H Activation Approaches for Quinoline Derivatives:

| Catalyst System | Reaction Type | Position Functionalized | Reference |

| Pd(OAc)₂ / TBHP | Alkylation with ethers | C2 | mdpi.com |

| Rh(III) complexes | Annulation with alkynes | C4 | researchgate.net |

| Ru(II) complexes | Alkenylation | Ortho-position to directing group | researchgate.net |

These methods represent a significant step forward from classical multi-step syntheses, offering a more direct and environmentally benign route to complex 8-HQ analogues.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for creating carbon-carbon bonds. mdpi.com For 8-hydroxyquinoline derivatives, this strategy is highly effective for introducing diverse substituents at the C-5 and C-7 positions, which are known to be important for modulating the properties of the molecule. nih.gov

The typical synthetic sequence involves two key steps:

Regioselective Halogenation: The 8-HQ core is first halogenated (e.g., brominated or chlorinated) at the C-5 and/or C-7 positions. This can be achieved under catalyst-free conditions or with the use of a Lewis acid like AlCl₃ to control selectivity. researchgate.net

Suzuki-Miyaura Coupling: The resulting halo-8-hydroxyquinoline is then coupled with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction exhibits high functional group tolerance and can be performed under mild, often aqueous, conditions. mdpi.com

Example of Suzuki-Miyaura Coupling on an 8-HQ Scaffold:

| Halogenated Substrate | Boronic Acid | Catalyst/Ligand | Base | Resulting Product |

| 5-Bromo-8-hydroxyquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Phenyl-8-hydroxyquinoline |

| 7-Iodo-8-hydroxyquinoline | Vinylboronic acid | SPhos / Pd(OAc)₂ | K₃PO₄ | 7-Vinyl-8-hydroxyquinoline |

| 5,7-Dibromo-8-hydroxyquinoline | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 5,7-Di(thiophen-2-yl)-8-hydroxyquinoline |

This powerful methodology allows for the systematic and modular synthesis of a vast library of C-5 and C-7 substituted 8-hydroxyquinoline analogues for screening and optimization in various applications.

Purification and Analytical Techniques for Compound Characterization (Beyond Basic Identification)

Rigorous purification and comprehensive characterization are essential to confirm the identity, purity, and structure of newly synthesized compounds like this compound and its analogues.

Purification Techniques: Beyond simple filtration, advanced purification methods are often required to isolate the target compound from reaction byproducts and starting materials.

| Purification Method | Principle | Application for 8-HQ Derivatives | Reference |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica (B1680970) gel). | Highly effective for separating products with different polarities from reaction mixtures. It is a standard method for purifying 8-HQ derivatives. researchgate.netnih.gov | |

| Recrystallization | Purification of a solid based on differences in solubility in a specific solvent at different temperatures. | Useful for obtaining highly pure crystalline products. The choice of solvent is critical for success. nih.gov | |

| pH-Controlled Precipitation/Extraction | Utilizes the acidic (phenol) and basic (quinoline nitrogen) nature of the 8-HQ core to separate it from neutral impurities by adjusting the pH of an aqueous solution. | A method to remove polymers and other byproducts by precipitating them at a specific pH (e.g., 3.7-3.9) while the desired product remains in solution. google.com |

Advanced Analytical Techniques: To unambiguously determine the chemical structure and purity, a combination of modern analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D ¹H and ¹³C NMR provide basic structural information, 2D NMR techniques are crucial for complex molecules.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to map out the hexenyl chain and aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for confirming the connectivity between the hexenyloxy side chain and the quinoline core at the C-5 position.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula and confirming the compound's identity with high confidence.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. By using a calibrated detector, it can quantify the main product and detect even trace amounts of impurities.

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive three-dimensional structure, confirming connectivity, conformation, and stereochemistry (if applicable).

Structure Activity Relationship Sar Investigations of 5 Hex 5 En 1 Yloxy Methyl Quinolin 8 Ol Derivatives

Influence of the Quinoline (B57606) Core and 8-Hydroxyl Group on Molecular Interactions

The foundational structure of 5-((hex-5-en-1-yloxy)methyl)quinolin-8-ol is the 8-hydroxyquinoline (B1678124) (8-HQ) moiety. This bicyclic system, composed of a pyridine (B92270) ring fused to a phenol, is a well-known "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. nih.govrsc.org The 8-HQ scaffold's biological activities are diverse, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govresearchgate.net

A critical feature of the 8-HQ core is the close proximity of the 8-hydroxyl group to the nitrogen atom in the pyridine ring. nih.gov This arrangement makes 8-HQ an excellent bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions such as iron, copper, and zinc. nih.govnih.govrroij.com This metal-chelating ability is often central to its biological effects, as it can disrupt metal homeostasis within cells or inhibit metalloenzymes. nih.govnih.gov The quinoline ring itself, being an aromatic system, can also engage in non-covalent interactions like π-π stacking with biological receptors. masterorganicchemistry.com The 8-hydroxyl group also acts as a hydrogen bond donor and acceptor, further anchoring the molecule to its target. rroij.com

Impact of the C-5 Substituent, Specifically the ((Hex-5-en-1-yloxy)methyl) Group, on Recognition and Binding

The type and position of substituents on the 8-HQ ring can significantly fine-tune the molecule's biological activity. nih.gov In the case of this compound, the substituent is at the C-5 position. SAR studies on various 5-substituted 8-hydroxyquinolines have shown that modifications at this site can dramatically alter a compound's potency and properties. nih.govrsc.org For instance, adding electron-withdrawing groups like chloro or nitro at the C-5 position can enhance activity in certain contexts. nih.govmdpi.com

The ((hex-5-en-1-yloxy)methyl) group at the C-5 position introduces several important features:

Lipophilicity : The hexenyloxy chain increases the molecule's lipophilicity, or its ability to dissolve in fats and lipids. This property can enhance the compound's ability to cross biological membranes and reach its intracellular target. nih.gov

Flexibility : The ether linkage (-O-) and the single bonds within the hexenyl chain provide significant conformational flexibility. nih.gov This allows the side chain to adopt different spatial arrangements, potentially enabling a better fit within the binding pocket of a target protein or enzyme. nih.gov

Steric Factors : The size and shape of this substituent influence how the molecule interacts with its target. While some bulk can be beneficial by creating more contact points, excessively large groups can hinder binding. nih.govacs.org

The combination of the rigid quinoline core and the flexible C-5 side chain creates a molecule that can effectively orient itself to maximize favorable interactions with its biological target.

Role of the Alkene Moiety (Hex-5-en-1-yl) in Ligand Conformation and Biological Modularity

A distinguishing feature of this compound is the terminal double bond (alkene) on the hexenyl side chain. This functional group has two primary roles:

Conformational Influence : The C=C double bond introduces a region of rigidity at the end of the otherwise flexible side chain. This can restrict the possible conformations the ligand can adopt, which can be advantageous for binding if it pre-organizes the molecule into a shape that is complementary to the active site of a receptor. nih.gov

Biological Modularity : The terminal alkene serves as a handle for chemical modification. It is a reactive site that can be used for "bioconjugation," a process of chemically linking molecules to biomolecules like proteins. nih.govinvivogen.com Using reactions like strain-promoted cycloadditions, the alkene can be used to attach other functional units, such as fluorescent tags for imaging or targeting moieties to direct the molecule to specific cells. nih.govresearchgate.net This modularity makes the compound a versatile tool for developing more complex biological probes or therapeutic agents. nih.gov

Comparative SAR Studies with Other 8-Hydroxyquinoline Analogues Lacking the Alkene or Ether Functionality

To understand the specific contributions of the ether and alkene groups, it is useful to compare this compound with hypothetical analogues.

| Compound | C-5 Substituent | Key Structural Feature | Predicted Impact on Activity |

| Parent Compound | -CH₂O(CH₂)₄CH=CH₂ | Contains both ether and alkene. | Serves as the baseline for comparison. |

| Alkene-Saturated Analogue | -CH₂O(CH₂)₅CH₃ | The terminal alkene is reduced to a single bond. | Loses the potential for specific π-interactions and the handle for bioconjugation. May have altered conformation and binding. nih.govresearchgate.net |

| Ether-less Analogue | -CH₂(CH₂)₅CH=CH₂ | The ether oxygen is replaced by a methylene (B1212753) (-CH₂-) group. | Reduced polarity and altered flexibility of the side chain, likely changing solubility and interactions with the target site. |

| Unsubstituted Analogue | -H | Lacks the entire C-5 side chain. | Loses the beneficial hydrophobic and conformational contributions of the side chain, likely resulting in significantly lower potency. nih.govacs.org |

This table is illustrative and based on established principles of structure-activity relationships.

Mechanistic Elucidation of Biomolecular Interactions by 5 Hex 5 En 1 Yloxy Methyl Quinolin 8 Ol

Enzyme Inhibition Mechanisms and Molecular Recognition Profiling

The structural features of 5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol, particularly the quinolin-8-ol moiety, suggest its potential as an enzyme inhibitor. The quinoline (B57606) ring system can engage in various non-covalent interactions within enzyme active sites, while the 8-hydroxyl group can act as a hydrogen bond donor or acceptor, and is known for its metal-chelating properties.

DNA-Modifying Enzyme Interactions (e.g., DNA Methyltransferases, Topoisomerases, Polymerases)

Quinoline-based compounds have been shown to interfere with the function of several DNA-modifying enzymes. A novel class of quinoline-based DNA hypomethylating agents has been reported to block the activity of DNA methyltransferase 1 (DNMT1) and induce its degradation. These compounds act by competing with the S-adenosylmethionine cofactor in the methylation reaction nih.gov. The inhibition of DNMT1 can lead to the reactivation of tumor suppressor genes that have been silenced by hypermethylation.

Furthermore, certain quinoline derivatives have been identified as potent inhibitors of topoisomerase IIα. nih.gov. Their mechanism of action involves DNA intercalation, leading to the stabilization of the topoisomerase IIα-DNA cleavage complex. This results in the accumulation of DNA double-strand breaks, which can trigger apoptotic cell death in cancer cells. The planar quinoline ring is crucial for insertion between DNA base pairs.

Recent studies have also demonstrated that some quinoline-based analogs can inhibit other enzymes that act on DNA, such as DNA and RNA polymerases. The proposed mechanism for this inhibition also involves the intercalation of the quinoline moiety into the DNA substrate biorxiv.org.

| Compound Class | Target Enzyme | Mechanism of Action | Reported IC50/Ki |

|---|---|---|---|

| Quinoline-based DNA hypomethylating agents | DNMT1, DNMT3A, DNMT3B | Competition with S-adenosylmethionine | IC50: 6-13 µM |

| 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivatives | Topoisomerase IIα | DNA intercalation, stabilization of cleavage complex | Potent inhibition observed |

| Quinoline-based analogs | DNA/RNA Polymerases | DNA intercalation | Activity demonstrated |

Kinase Inhibition Mechanisms (e.g., Pim-1, Src Kinase)

The Pim-1 kinase, a serine/threonine kinase, is a proto-oncogene that plays a role in cell cycle progression and apoptosis resistance. nih.gov. Several studies have identified quinone analogs and other heterocyclic compounds as inhibitors of Pim-1 kinase. nih.govresearchgate.net. Molecular modeling studies suggest that these compounds bind within the ATP-binding pocket of the Pim-1 kinase nih.gov. The inhibition of Pim-1 kinase is a promising strategy for cancer therapy.

Src kinase, a non-receptor tyrosine kinase, is another important target in cancer drug discovery. A number of 8-anilinoimidazo[4,5-g]quinoline-7-carbonitriles and other quinoline derivatives have been synthesized and evaluated as Src kinase inhibitors. nih.gov. These compounds have demonstrated potent inhibitory activity in both enzymatic and cell-based assays nih.gov.

| Compound Class | Target Kinase | Reported IC50/Ki |

|---|---|---|

| Quinone analogs | Pim-1 Kinase | IC50 in the low µM range |

| 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles | Src Kinase | Potent inhibition observed |

| 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles | Src Kinase | More potent than reference compound |

Acetylcholinesterase and Carbonic Anhydrase Inhibition Mechanisms

Quinolinone derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. One study reported a potent and selective non-competitive inhibitor of human recombinant AChE with a Ki value in the nanomolar range (79 nM) nih.govmdpi.com. The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

The 8-quinolin-sulfonyl moiety has been incorporated into aromatic and heterocyclic sulfonamides to create inhibitors of carbonic anhydrase (CA). These compounds have shown inhibitory activity against several isoforms of this zinc-containing enzyme nih.gov. The quinolinol scaffold itself is a known chelator that can disrupt zinc-containing active sites in metalloproteases nih.gov. Phenols and polyphenols are also recognized as a class of carbonic anhydrase inhibitors mdpi.com.

Nucleic Acid Interaction Mechanisms (e.g., DNA Intercalation)

The planar aromatic structure of the quinoline ring is well-suited for intercalation into the DNA double helix. This non-covalent mode of binding, where the molecule inserts itself between adjacent base pairs, can lead to significant changes in the DNA structure and function. As mentioned previously, DNA intercalation is a key mechanism for the inhibition of topoisomerases and DNA polymerases by certain quinoline derivatives nih.govbiorxiv.org. The genotoxicity of some DNA intercalating quinoline compounds has been linked to their ability to promote the formation of protein-associated DNA-strand breaks, likely mediated by topoisomerase enzymes nih.gov.

Cellular Pathway Modulations (Focus on Molecular Mechanisms)

Molecular Triggers of Apoptosis Induction

The inhibition of key survival proteins by quinoline derivatives can trigger programmed cell death, or apoptosis. The inhibition of Pim-1 kinase, for instance, has been linked to the induction of apoptosis. nih.gov. Pim-1 kinase phosphorylates and inactivates pro-apoptotic proteins, so its inhibition can lead to the activation of the apoptotic cascade. Several Pim kinase inhibitors have been shown to induce apoptosis selleckchem.com.

A study on a quinolin-8-yl-nicotinamide, QN523, in pancreatic cancer cells revealed that the compound induces the expression of genes implicated in stress response and autophagy nih.gov. The activation of the stress response pathway, indicated by the increased expression of HSPA5, DDIT3, TRIB3, and ATF3, can be a trigger for apoptosis. The induction of autophagy-related genes such as WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B also suggests a complex cellular response that can ultimately lead to cell death.

No publicly available scientific literature or research data specifically detailing the mechanisms of cell cycle arrest for the chemical compound this compound could be located. While broader research exists on the anticancer properties of quinoline derivatives, information pinpointing the biomolecular interactions and cell cycle effects of this particular compound is not present in the reviewed sources.

General studies on various quinoline and 8-hydroxyquinoline (B1678124) derivatives have indicated that some compounds within this class can exhibit antiproliferative effects and induce cell cycle arrest in cancer cells. These effects are often attributed to a range of mechanisms, including the inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness. Some quinoline derivatives have been found to interfere with DNA replication and repair mechanisms, leading to a halt in cell proliferation.

However, without specific studies on this compound, it is not possible to provide a detailed elucidation of its specific mechanisms of cell cycle arrest, including any data tables or in-depth research findings as requested. The biological activity and mechanistic pathways of individual chemical compounds can vary significantly, and therefore, extrapolating data from related but distinct molecules would be scientifically inaccurate.

Further research and specific experimental investigation of this compound are required to determine its effects on the cell cycle and to elucidate the precise molecular mechanisms involved.

Coordination Chemistry of 5 Hex 5 En 1 Yloxy Methyl Quinolin 8 Ol and Its Metal Complexes

Principles of 8-Hydroxyquinoline-Metal Ion Chelation

8-Hydroxyquinoline (B1678124), also known as oxine, is a classic bidentate chelating agent. Its ability to form stable complexes with a vast number of metal ions is rooted in its molecular structure. scirp.org The key to its chelating capability is the presence of a hydroxyl group (-OH) at the 8-position and a nitrogen atom within the quinoline (B57606) ring system. scirp.org

The fundamental principles of chelation are as follows:

Bidentate Coordination: The 8-hydroxyquinoline ligand coordinates to a metal ion through two donor atoms: the nitrogen of the pyridine (B92270) ring and the deprotonated oxygen of the hydroxyl group. rroij.com This dual-point attachment forms a stable five-membered chelate ring with the metal ion. rroij.com

Deprotonation: The formation of the metal complex involves the displacement of the acidic proton from the hydroxyl group. scispace.comresearchgate.net This process is pH-dependent; in aqueous solutions, 8-hydroxyquinoline exists in equilibrium between its neutral form and a zwitterionic form where the proton has migrated to the ring nitrogen. scispace.com Chelation typically occurs in conditions where the phenolic proton can be readily lost.

Lipophilicity: The resulting metal-oxine complexes are often neutral and exhibit significant lipophilicity. This property allows them to be extracted into organic solvents, a characteristic that has been historically exploited in separation and analytical chemistry. tandfonline.com The substituents on the 8-HQ scaffold can further modify this property.

The chelation process transforms the electronic properties of the 8-hydroxyquinoline molecule, which is often weakly fluorescent. Upon complexation, the rigidity of the structure increases, leading to a significant enhancement of fluorescence for many of its metal chelates. rroij.comuci.edu This phenomenon is the basis for its use in fluorescent sensing applications.

Stoichiometry and Geometrical Aspects of Complex Formation with Transition and Main Group Metals

The stoichiometry and geometry of the resulting metal complexes are dictated by the coordination number and preferred coordination geometry of the central metal ion. As a bidentate ligand, 8-hydroxyquinoline (L) typically forms complexes with general formulas ML, ML₂, and ML₃.

1:2 Stoichiometry (ML₂): This is the most common stoichiometry for divalent metal ions (M²⁺) such as Cu²⁺, Zn²⁺, Cd²⁺, and Mg²⁺. scirp.orguci.edu For a metal ion with a coordination number of four, a complex with the formula M(8-HQ)₂ will form. These complexes often adopt a square planar geometry, as is commonly observed with Cu(II) chelates. scirp.org If the metal ion's preferred coordination number is six, two additional ligands, often water molecules, will coordinate to form a distorted octahedral geometry. scirp.org

1:3 Stoichiometry (ML₃): Trivalent metal ions like Al³⁺, Fe³⁺, and Cr³⁺ typically form complexes with a 1:3 metal-to-ligand ratio, resulting in a neutral M(8-HQ)₃ complex. These complexes adopt an octahedral coordination geometry. The tris(8-hydroxyquinolinato)aluminium(III) complex, commonly known as Alq₃, is a prime example and is renowned for its use in organic light-emitting diodes (OLEDs).

Other Stoichiometries: While less common, 1:1 complexes can form, particularly in solutions with a low ligand-to-metal ratio.

The specific ligand, 5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol, is expected to follow these general stoichiometric and geometric principles, forming ML₂ and ML₃ complexes with various transition and main group metals.

| Metal Ion Type | Common Stoichiometry (M:L) | Typical Geometry | Example Metal Ions |

| Divalent (M²⁺) | 1:2 | Square Planar or Octahedral | Cu²⁺, Zn²⁺, Mg²⁺, Cd²⁺ |

| Trivalent (M³⁺) | 1:3 | Octahedral | Al³⁺, Fe³⁺, Cr³⁺ |

Influence of the Hex-5-en-1-yloxy Moiety on Chelation Affinity and Selectivity

The substituent at the 5-position of the 8-hydroxyquinoline ring can significantly modulate the ligand's electronic and steric properties, thereby influencing its chelation affinity and selectivity. For this compound, the substituent is an alkoxymethyl group, which can be analyzed by considering its constituent parts.

Electronic Effects: The alkoxymethyl group is generally considered to be electron-donating. This property increases the electron density on the quinoline ring system, which in turn enhances the basicity of both the phenolic oxygen and the ring nitrogen. Increased basicity of the donor atoms generally leads to the formation of more stable metal complexes. Studies on other 5-substituted 8-hydroxyquinolines have shown that electron-withdrawing groups, such as formyl or acetyl, increase the acidity of the ligand but can still form very stable complexes. iaea.org

Steric Effects: The hex-5-en-1-yloxy side chain introduces considerable steric bulk. This bulkiness is unlikely to directly interfere with the formation of the five-membered chelate ring. However, it could influence the packing of the ligands around the metal center in the final complex, potentially causing slight distortions in the geometry. It may also affect the intermolecular interactions and solid-state packing of the resulting metal complexes.

Lipophilicity and Solubility: The long, flexible hexenyloxy chain significantly increases the lipophilicity of the ligand compared to the parent 8-HQ. This would enhance the solubility of its metal complexes in nonpolar organic solvents.

The Terminal Alkene: The presence of a terminal double bond at the end of the six-carbon chain is a unique feature. While it is too distant from the primary chelation site to participate in direct coordination with the same metal ion, it offers a reactive handle for potential post-complexation modifications. This functionality could be used to polymerize the metal complex or attach it to other molecules or surfaces.

Thermodynamic and Kinetic Studies of Metal Ligand Binding

The thermodynamics and kinetics of metal-ligand binding provide quantitative insight into the stability and formation rate of complexes. For 8-hydroxyquinoline derivatives, these parameters are heavily influenced by the nature of the substituent.

Thermodynamic Stability (Formation Constants): The stability of a metal complex is quantified by its formation constant (K_f) or the logarithm of this value (log K_f). A higher formation constant indicates a more stable complex. The electron-donating alkoxymethyl group in this compound is predicted to increase the basicity of the donor atoms, leading to larger formation constants compared to unsubstituted 8-HQ. For comparison, derivatives with electron-withdrawing groups at the 5-position, such as 5-formyl-8-hydroxyquinoline, also show very large formation constants for metals like Fe³⁺ (pKf = 32) and Cu²⁺ (pKf = 27.1), indicating exceptionally stable complexes. iaea.org

Kinetic Aspects: The rate of complex formation can also be affected. The high kinetic inertness of certain metal ions, such as Cr³⁺, can make the synthesis of their 8-hydroxyquinolinate complexes challenging. researchgate.net The steric bulk of the hexenyloxy side chain in this compound might slightly decrease the rate of complex formation compared to smaller ligands, although this effect is generally not prohibitive. The coordination of metals with this ligand is expected to be rapid at room temperature. researchgate.net

While specific thermodynamic and kinetic data for this compound are not available, the established trends for related 5-substituted derivatives provide a strong basis for predicting its behavior as a potent and effective chelator.

Spectroscopic Characterization of Metal Chelates for Structural and Electronic Insights

Spectroscopic techniques are indispensable for characterizing the structure and electronic properties of metal chelates of 8-hydroxyquinoline derivatives.

UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex with this compound can be readily monitored by UV-Vis spectroscopy. Chelation typically causes a bathochromic (red) shift in the absorption bands of the ligand, providing clear evidence of complex formation. This technique is also used to determine the stoichiometry of the complexes using methods like Job's plot. scirp.org

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. The broad absorption band of the phenolic -OH group in the free ligand disappears upon deprotonation and complexation. Furthermore, shifts in the C=N and C-O stretching vibrations of the quinoline ring confirm the involvement of the nitrogen and oxygen atoms in binding to the metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complexes with diamagnetic metal ions like Zn²⁺, Al³⁺, or Mg²⁺, NMR spectroscopy is a powerful tool for elucidating the structure of the complex in solution. Changes in the chemical shifts of the protons on the quinoline ring upon coordination provide detailed structural information.

Fluorescence Spectroscopy: This is a particularly important technique for studying the complexes of 8-hydroxyquinoline derivatives. The free ligand is often weakly fluorescent, but chelation with many metal ions, especially main group metals like Al³⁺, Zn²⁺, and Mg²⁺, leads to a dramatic enhancement of fluorescence intensity. uci.educolab.ws This is attributed to the increased structural rigidity and changes in the electronic structure upon complexation. The position of the substituent on the quinoline ring influences the emission wavelength. nih.gov For instance, halogen substitution at the C-5 position can cause a red-shift in the fluorescence emission of zinc complexes, while an electron-withdrawing group at the same position can cause a blue-shift. nih.gov Complexes with paramagnetic metal ions like Cu²⁺ or Fe³⁺ are typically non-fluorescent and can act as quenchers. uci.edu The specific fluorescence properties of metal chelates of this compound would be of significant interest for potential sensing applications.

Advanced Computational and Spectroscopic Characterization of 5 Hex 5 En 1 Yloxy Methyl Quinolin 8 Ol

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule from first principles. nih.govdntb.gov.ua These computational methods allow for the optimization of molecular geometry and the prediction of various electronic and spectroscopic properties before or alongside experimental work. For quinoline (B57606) derivatives, DFT has been successfully used to analyze structural parameters, electronic behavior, and reactivity. nih.govrsc.org

The electronic properties of a molecule are largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally implying higher reactivity and polarizability. nih.govresearchgate.net

In studies of analogous compounds, such as 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine these energy levels. nih.govresearchgate.net A low energy gap in such compounds supports their potential for high chemical reactivity. researchgate.net The analysis of Natural Bond Orbitals (NBO) further elucidates charge transfer interactions within the molecule, such as intramolecular hydrogen bonds like O-H···N, which are characteristic of the 8-hydroxyquinoline (B1678124) scaffold. nih.govresearchgate.net

Table 1: Representative Frontier Orbital Energies for a Quinoline Analogue Data based on calculations for 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol.

| Parameter | Gas Phase (eV) | Aqueous Solution (eV) | DMSO Solution (eV) |

| EHOMO | -5.73 | -5.91 | -5.82 |

| ELUMO | -1.52 | -1.79 | -1.67 |

| Energy Gap (ΔE) | 4.21 | 4.12 | 4.15 |

Source: Journal of Molecular Structure, 2021. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). nih.govrsc.org

Fukui functions are local reactivity descriptors that identify specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net By calculating the condensed Fukui function for each atom, researchers can predict the most likely sites for chemical reactions. For the quinoline ring system, these calculations can pinpoint which carbon or nitrogen atoms are prone to substitution or addition reactions, providing invaluable guidance for synthetic chemistry. researchgate.net

Theoretical vibrational analysis via DFT is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. researchgate.net This correlation allows for a detailed and accurate assignment of the observed vibrational bands to specific functional group motions, such as O-H stretching, C=N stretching of the quinoline ring, and various bending and rocking modes. nih.gov

Studies on related 8-hydroxyquinoline derivatives have shown excellent concordance between experimental FT-IR and FT-Raman spectra and those calculated using DFT methods, often with a scaling factor applied to the computed frequencies to account for anharmonicity and basis set limitations. nih.govresearchgate.netresearchgate.net This analysis confirms the molecular structure and provides insight into intramolecular interactions like hydrogen bonding. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. doi.org For a compound like 5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol, MD simulations are crucial for understanding how it might interact with a biological target, such as a protein or enzyme. mdpi.comnih.gov

In a typical study, the ligand is docked into the binding site of a target protein, and the resulting complex is subjected to simulation in a solvated environment that mimics physiological conditions. nih.gov The simulation tracks the trajectory of the complex over nanoseconds, providing insights into:

Binding Stability: Root Mean Square Deviation (RMSD) is monitored to see if the ligand remains stably bound in the pocket or if the protein structure remains intact. doi.org

Local Flexibility: Root Mean Square Fluctuation (RMSF) analysis reveals which parts of the protein and ligand are flexible or rigid during the interaction. doi.org

Intermolecular Interactions: The simulation can identify and quantify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. nih.gov

For example, studies on 5-amino-8-hydroxyquinoline with bovine serum albumin (BSA) used MD simulations to confirm that the ligand binds within a specific cleft of the protein, driven primarily by hydrogen bonding and electrostatic interactions. nih.gov

X-ray Crystallography for Solid-State Structural Determination of the Compound and its Metal Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net For this compound, a single-crystal X-ray diffraction experiment would provide accurate data on bond lengths, bond angles, and torsional angles, confirming its molecular conformation and revealing details about its crystal packing, including intermolecular interactions like hydrogen bonding and π–π stacking. researchgate.netscispace.com

Studies on structurally similar compounds, such as 5-azidomethyl-8-hydroxyquinoline and 5-ethoxymethyl-8-hydroxyquinoline, have successfully used this technique to resolve their crystal structures. researchgate.netscispace.com

Table 2: Representative Crystallographic Data for Analogue Quinoline Structures

| Compound | 5-azidomethyl-8-hydroxyquinoline | 5-ethoxymethyl-8-hydroxyquinoline |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P21/c | Pbca |

| a (Å) | 12.2879 | 7.9551 |

| b (Å) | 4.8782 | 17.981 |

| c (Å) | 15.7423 | 15.125 |

| β (°) ** | 100.807 | 90 |

| Volume (ų) ** | 924.34 | 2163.5 |

Sources: Russian Journal of Physical Chemistry A, 2017; scispace.com Optical and Quantum Electronics, 2016. researchgate.net

Furthermore, the 8-hydroxyquinoline moiety is a classic bidentate chelating agent, readily forming stable complexes with a wide range of metal ions. researchgate.netscirp.org X-ray crystallography is essential for characterizing the geometry of these metal complexes, confirming the coordination of the metal ion to the nitrogen and deprotonated oxygen atoms of the quinoline ligand. researchgate.netscirp.org The resulting complexes often exhibit specific geometries, such as square-planar or octahedral, depending on the metal ion and the presence of other ligands. scirp.org

High-Resolution NMR Spectroscopy for Conformation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. High-resolution 1H and 13C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assignment of the molecular skeleton. nih.govresearchgate.net

Beyond static structure determination, NMR is uniquely suited to study dynamic processes such as conformational changes and tautomerism. researchgate.net The flexible hexenyloxy side chain of this compound may exist in multiple conformations in solution, and their equilibrium can be studied using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

The 8-hydroxyquinoline core itself can exhibit keto-enol tautomerism. While the enol form is typically predominant, the equilibrium can be influenced by solvent, temperature, and pH. nih.gov 15N NMR spectroscopy is a particularly powerful probe for examining tautomerism in nitrogen-containing heterocycles. nih.gov By observing the chemical shifts and proton-nitrogen coupling constants, it is possible to definitively distinguish between tautomeric forms and understand the protonation state of the molecule in different environments. nih.gov

High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the structural elucidation and confirmation of newly synthesized organic compounds. In the case of this compound, HR-MS provides the high-resolution mass of the molecular ion, allowing for the determination of its elemental composition with a high degree of confidence. Furthermore, the analysis of the fragmentation pattern offers crucial insights into the molecule's structure, corroborating the connectivity of the quinolin-8-ol core, the methyl linker, and the hexenyloxy side chain.

Accurate Mass Determination

The elemental formula for this compound is C₁₆H₁₉NO₂. The calculated exact mass (monoisotopic mass) for the neutral molecule is 257.1416 u. In positive-ion mode HR-MS, the compound is typically observed as the protonated molecule, [M+H]⁺.

| Species | Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₆H₂₀NO₂⁺ | 258.1494 | Data not available in cited sources | Data not available in cited sources |

Precise experimental values for the observed m/z and mass error are typically determined from the HR-MS spectrum of a synthesized and purified sample. While specific experimental data for this exact compound is not available in the searched literature, the expected value provides a benchmark for its identification.

Fragmentation Pattern Analysis

The fragmentation of this compound in the mass spectrometer provides a molecular fingerprint. The fragmentation pathways can be predicted based on the established fragmentation of related 8-hydroxyquinoline derivatives and ethers. The primary sites of fragmentation would be the ether linkage and the benzylic position.

Upon ionization, the molecule can undergo several key fragmentation reactions. The most common fragmentations would involve the cleavage of the C-O bond of the ether and the benzylic C-C bond, as well as fragmentations within the hexenyl chain.

Key expected fragmentation pathways include:

Loss of the hexenyloxy radical: Cleavage of the bond between the methyl linker and the ether oxygen would result in the formation of a stable quinolin-8-ol-5-ylmethyl cation.

Loss of the hexene molecule: A McLafferty-type rearrangement or other rearrangements could lead to the loss of a neutral hexene molecule.

Cleavage of the hexenyl chain: Fragmentation can occur at various points along the C6 side chain, particularly at the allylic position, leading to a series of smaller fragments.

Fragmentation of the quinolin-8-ol core: The stable aromatic ring system of quinolin-8-ol can also fragment, although this typically requires higher energy.

| Proposed Fragment Structure | Formula | Calculated m/z | Interpretation |

|---|---|---|---|

| [C₁₀H₈NO]⁺ | C₁₀H₈NO⁺ | 158.0600 | Represents the quinolin-8-ol-5-ylmethyl cation, formed by cleavage of the ether bond. |

| [C₁₀H₉NO₂]⁺ | C₁₀H₉NO₂⁺ | 175.0606 | Potentially formed via rearrangement and loss of the C₆H₁₀ part of the hexenyl group. |

| [C₉H₇NO]⁺˙ | C₉H₇NO⁺˙ | 145.0528 | Represents the molecular ion of 8-hydroxyquinoline, which could arise from cleavage of the bond between the ring and the methyl group. |

| [C₆H₁₁]⁺ | C₆H₁₁⁺ | 83.0855 | Hexenyl cation from cleavage of the ether C-O bond. |

The relative abundance of these fragments would depend on the specific ionization technique (e.g., Electron Ionization or Electrospray Ionization) and the collision energy used in the MS/MS experiment. The data presented in the table is predictive and based on general principles of mass spectrometry.

Based on a comprehensive search of available scientific literature and patent databases, there is currently no specific research published on the chemical compound “this compound” that would allow for the detailed article requested in the provided outline.

The search did yield general information on the broader class of 8-hydroxyquinoline derivatives, highlighting their well-established roles as fluorescent probes for metal ions, their applications in organic electronics, and some instances of catalytic activity. However, no documents were found that specifically investigate the synthesis, properties, or applications of this compound.

Therefore, it is not possible to provide an article that focuses solely on this specific compound with the detailed sections and subsections requested, as the necessary research findings and data are not present in the public domain.

Future Research Trajectories and Academic Outlook

Rational Design Principles for Novel Functionalized Quinoline-8-ol Derivatives

The future development of quinoline-8-ol derivatives will heavily rely on rational design principles to create molecules with improved efficacy and specificity. This approach moves beyond traditional synthesis and screening, incorporating computational and structural biology insights to guide molecular architecture.

Key strategies in rational design include:

Structure-Activity Relationship (SAR) Studies: A deep understanding of how specific functional groups and their positions on the quinoline (B57606) ring influence biological activity is crucial. For instance, the introduction of an iodo group into the quinoline structure has been shown to modulate antibacterial and antifungal activity. nih.gov The hexenyloxy chain in 5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol offers a prime target for modification, where altering chain length, rigidity, or the position of the double bond could fine-tune its interaction with biological targets.

Computational Modeling: Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are indispensable tools. plos.orgmdpi.com 2D and 3D-QSAR models can predict the biological activity of novel compounds based on their physicochemical properties, significantly reducing the time and cost associated with drug discovery. mdpi.com For example, a QSAR model might reveal that a hydrogen bond donor at position 5 of the quinoline core enhances activity against a particular pathogen. mdpi.com

Supramolecular Chemistry: The design of molecules that self-assemble into complex architectures through non-covalent interactions like hydrogen bonding and π-π stacking is a burgeoning field. acs.org This can lead to materials with novel properties or delivery systems. For quinoline-8-ol derivatives, this could involve designing molecules that form specific aggregates to enhance bioavailability or target delivery.

Table 1: Key Considerations in the Rational Design of Quinoline-8-ol Derivatives

| Design Principle | Application to Quinoline-8-ol Derivatives | Desired Outcome |

|---|---|---|

| SAR Analysis | Modification of substituents at positions 2, 4, 5, and 7. | Enhanced potency, selectivity, and improved pharmacokinetic profiles. |

| Molecular Docking | Simulating the binding of derivatives to target enzyme active sites (e.g., cholinesterases, kinases). | Prediction of binding affinity and mode of interaction to guide synthesis. |

| QSAR Modeling | Developing predictive models based on a library of known quinoline compounds. mdpi.com | Rapid screening of virtual compounds and prioritization of synthetic targets. mdpi.com |

| Bioisosteric Replacement | Replacing functional groups (e.g., a hydroxyl group) with other groups that have similar physical or chemical properties. | Optimization of ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. |

Integration of Multi-Targeting Approaches for Enhanced Molecular Specificity

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. plos.org Consequently, a paradigm shift from the "one-molecule, one-target" approach to multi-target-directed ligands is underway in medicinal chemistry. mdpi.comresearchgate.net Quinoline-8-ol derivatives are exceptionally well-suited for this strategy.

The development of multi-target quinoline-8-ols involves:

Molecular Hybridization: This strategy involves covalently linking two or more pharmacophores with known activities to create a single hybrid molecule. nih.govnih.gov For instance, a quinoline-8-ol moiety (known for metal chelation and antioxidant properties) could be combined with a fragment that inhibits a specific enzyme, such as acetylcholinesterase (AChE) in the context of Alzheimer's disease. plos.orgresearchgate.net

Privileged Scaffolds: The quinoline ring itself is considered a "privileged structure" because it can bind to multiple, diverse biological targets. mdpi.com By strategically functionalizing the quinoline core, as seen with the ether linkage in this compound, researchers can design compounds that interact with several targets simultaneously. For example, derivatives have been designed to concurrently inhibit cholinesterases (AChE and BuChE) and monoamine oxidase B (MAO-B), key enzymes in Alzheimer's disease pathology. plos.org

Table 2: Examples of Multi-Targeting Strategies for Quinoline Derivatives

| Strategy | Target Combination Example | Therapeutic Area | Reference |

|---|---|---|---|

| Hybrid Molecules | Quinoline-Chalcone Hybrids | Anticancer | mdpi.com |

| Privileged Scaffolds | Inhibition of AChE, BuChE, and MAO-B | Alzheimer's Disease | plos.org |

| Metal Chelation & Enzyme Inhibition | Metal-Protein Attenuation and Cholinesterase Inhibition | Neurodegeneration | researchgate.net |

Advancements in Sustainable and Efficient Synthetic Methodologies for Complex Quinoline Scaffolds

The chemical synthesis of complex molecules like this compound faces challenges related to efficiency, cost, and environmental impact. Traditional methods for synthesizing the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and toxic reagents. mdpi.com Future research is intensely focused on developing greener and more efficient synthetic routes.

Key areas of advancement include:

Green Chemistry Principles: The adoption of green chemistry is paramount. This includes the use of safer solvents (like water or ionic liquids), microwave-assisted synthesis to reduce reaction times and energy consumption, and solvent-free reaction conditions. acs.orgnih.govmdpi.com

Novel Catalysis: The development of highly efficient catalysts is transforming quinoline synthesis. This includes the use of metal nanoparticles and nanocatalysts, which offer high atom economy and can often be recovered and reused for multiple reaction cycles. nih.gov

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel (a "one-pot" reaction) improves efficiency, reduces waste, and simplifies purification processes. nih.gov The Pfitzinger reaction, which condenses isatins with carbonyl compounds, is an example of a powerful method for creating functionalized quinoline-4-carboxylic acids. nih.gov

Table 3: Comparison of Synthetic Methods for Quinoline Scaffolds

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Classical (e.g., Skraup) | Reaction of anilines with glycerol (B35011) and an oxidizing agent in sulfuric acid. mdpi.com | Well-established, versatile. | Harsh conditions, toxic reagents, low efficiency. mdpi.com |

| Microwave-Assisted | Uses microwave irradiation to heat the reaction. nih.gov | Rapid reaction times, improved yields, energy efficient. nih.gov | Requires specialized equipment. |

| Nanocatalyst-Mediated | Employs catalysts on the nanoscale for high surface area and reactivity. nih.gov | High efficiency, reusability of catalyst, mild conditions. nih.gov | Catalyst preparation can be complex. |

| Solvent-Free Fusion | Reactants are fused at high temperatures without a solvent. researchgate.net | Environmentally friendly, simple procedure. | High temperatures may not be suitable for all substrates. |

Exploration of Undiscovered Biomolecular Targets and Interaction Mechanisms

While many biological targets of quinoline derivatives are known, such as bacterial DNA gyrase and topoisomerase IV, a vast landscape of potential molecular interactions remains unexplored. researchgate.netneliti.com The unique structural features of compounds like this compound may enable them to interact with novel biological targets.

Future research should focus on:

Target Identification: Employing modern chemical biology techniques like affinity-based protein profiling and activity-based protein profiling to identify the direct binding partners of new quinoline derivatives within cells.

Mechanism of Action Studies: Moving beyond simple activity screens to understand precisely how these compounds exert their effects at a molecular level. For example, while the metal-chelating ability of 8-hydroxyquinolines is well-documented, its downstream consequences on cellular signaling pathways are an active area of investigation. scispace.comresearchgate.net

Investigating New Therapeutic Areas: The diverse activities of quinolines suggest their potential utility against a wide range of diseases. Exploring their efficacy against emerging infectious diseases, various cancers, and inflammatory conditions could open up new therapeutic avenues. researchgate.net For example, some derivatives have shown promise as inhibitors of viral enzymes like reverse transcriptase or neuraminidase. researchgate.net

The journey from a promising chemical structure like this compound to a clinically relevant agent is long, but the academic outlook is bright. By embracing rational design, multi-targeting strategies, sustainable synthesis, and a deep exploration of biological mechanisms, the scientific community can continue to unlock the full therapeutic potential of the quinoline-8-ol scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.